molecular formula C17H20N4O2S B6557707 1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide CAS No. 1040677-43-7

1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B6557707
CAS No.: 1040677-43-7
M. Wt: 344.4 g/mol
InChI Key: DECWQLUFGHYMIK-UHFFFAOYSA-N
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Description

1-{2-[2-(Phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide is a novel synthetic compound designed for biochemical research, featuring a molecular architecture that combines a thiazole core with a piperidine carboxamide moiety. This specific structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new pathways in oncology. The thiazole ring is a privileged scaffold in pharmacology, known for its ability to contribute to diverse biological activities. Scientific literature indicates that molecules containing the 1,3-thiazole nucleus have demonstrated substantial research value in modulating key cellular targets . Furthermore, piperidine-4-carboxamide derivatives have been identified in preclinical studies for their potential anti-angiogenic properties and ability to interact with genetic material, suggesting a possible mechanism of action involving the inhibition of new blood vessel formation essential for tumor growth, as well as DNA binding/cleavage activities . The integration of these two pharmacophores into a single molecule makes this compound a compelling candidate for researchers exploring the structure-activity relationships of small-molecule inhibitors. Its potential applications include use as a lead compound in hit-to-lead optimization campaigns, a chemical probe for studying enzyme function or receptor signaling, and a tool compound in assays designed to investigate apoptosis, cell proliferation, and angiogenesis. This product is intended for laboratory research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-16(23)12-6-8-21(9-7-12)15(22)10-14-11-24-17(20-14)19-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWQLUFGHYMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 4-Cyanopiperidine

4-Cyanopiperidine undergoes hydrolysis under acidic or basic conditions to yield piperidine-4-carboxamide. A patent (WO2016139165A1) details the use of hydrogen sulfide (H₂S) and catalytic bases (e.g., triethylamine) in methanol or ethanol at 40–80°C for 8–24 hours. This method achieves >90% conversion with minimal byproducts:

4-Cyanopiperidine+H2SBase40–80°CPiperidine-4-carbothioamideHClPiperidine-4-carboxamide hydrochloride\text{4-Cyanopiperidine} + \text{H}_2\text{S} \xrightarrow[\text{Base}]{\text{40–80°C}} \text{Piperidine-4-carbothioamide} \xrightarrow{\text{HCl}} \text{Piperidine-4-carboxamide hydrochloride}

Key Data :

  • Solvent : Methanol, ethanol, or water

  • Catalyst : Triethylamine (1–5 mol%)

  • Yield : 85–92% after recrystallization

Alternative Route: Ritter Reaction

4-Piperidone reacts with ammonium carbamate in concentrated sulfuric acid to form piperidine-4-carboxamide via the Ritter reaction. This method, though less common, avoids H₂S handling:

4-Piperidone+NH4OCONH2H2SO4Piperidine-4-carboxamide\text{4-Piperidone} + \text{NH}4\text{OCONH}2 \xrightarrow{\text{H}2\text{SO}4} \text{Piperidine-4-carboxamide}

Optimization :

  • Temperature : 0–5°C to suppress side reactions

  • Yield : 70–78% after neutralization

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The 2-(phenylamino)-1,3-thiazol-4-yl group is constructed via the Hantzsch reaction, combining phenylthiourea and α-bromoacetylpiperidine-4-carboxamide in ethanol at reflux:

Phenylthiourea+BrCH2CO-Piperidine-4-carboxamideEtOH, Δ2-(Phenylamino)-1,3-thiazol-4-ylacetylpiperidine-4-carboxamide\text{Phenylthiourea} + \text{BrCH}_2\text{CO-Piperidine-4-carboxamide} \xrightarrow{\text{EtOH, Δ}} \text{2-(Phenylamino)-1,3-thiazol-4-ylacetylpiperidine-4-carboxamide}

Reaction Conditions :

  • Molar Ratio : 1:1.2 (thiourea:α-bromo ketone)

  • Time : 6–8 hours

  • Yield : 65–75% after column chromatography

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation (120°C, 200 W) in isopropanol with catalytic trifluoroacetic acid (TFA), reducing reaction time to 15–30 minutes. This method enhances regioselectivity and minimizes decomposition:

Key Parameters :

  • Solvent : Isopropanol

  • Acid Catalyst : TFA (10 mol%)

  • Yield : 80–85%

Coupling of Thiazole and Piperidine Moieties

Acylation of Piperidine-4-carboxamide

The acetyl linker is introduced via acylation using chloroacetyl chloride in the presence of a base (e.g., diisopropylethylamine):

Piperidine-4-carboxamide+ClCH2COClBaseDCM, 0°C1-(Chloroacetyl)piperidine-4-carboxamide\text{Piperidine-4-carboxamide} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{Base}]{\text{DCM, 0°C}} \text{1-(Chloroacetyl)piperidine-4-carboxamide}

Optimization :

  • Base : Diisopropylethylamine (2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Yield : 88–93%

Nucleophilic Substitution with Thiazole

The chloroacetyl intermediate reacts with 2-(phenylamino)-1,3-thiazol-4-ylthiol in DMF at 60°C for 4 hours, facilitated by potassium carbonate:

1-(Chloroacetyl)piperidine-4-carboxamide+Thiazole-SHK2CO3DMF, 60°CTarget Compound\text{1-(Chloroacetyl)piperidine-4-carboxamide} + \text{Thiazole-SH} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 60°C}} \text{Target Compound}

Critical Notes :

  • Purification : Silica gel chromatography (ethyl acetate/hexane)

  • Purity : >95% (HPLC)

Process Scale-Up and Industrial Considerations

Catalytic Hydrogenation for Debenzylation

If benzyl-protected intermediates are used, catalytic hydrogenation (H₂, Pd/C) in methanol at 25°C efficiently removes protecting groups without affecting the thiazole ring:

Conditions :

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 1–3 atm H₂

  • Yield : 90–95%

Waste Minimization Strategies

  • Solvent Recovery : Distillation of DMF and ethanol reduces waste.

  • Catalyst Reuse : Immobilized bases (e.g., polymer-supported triethylamine) enable 5–7 reaction cycles.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CD₃OD): δ 1.33 (s, 9H, tert-butyl), 2.14–2.17 (m, 4H, piperidine), 3.16 (s, 2H, acetyl), 7.24–7.49 (m, 5H, phenyl).

  • LC-MS : m/z 344.4 [M + H⁺], retention time 2.86 min.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.

  • Melting Point : 198–200°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to modifications at the thiazole ring.

  • Reduction: Reduction with agents such as lithium aluminum hydride can affect the carbonyl groups, converting them into alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the piperidine nitrogen.

Common Reagents and Conditions: Typical reagents include halogenating agents (for substitution reactions), strong oxidizers or reducers, and coupling agents like EDCI or DCC for amide bond formation.

Major Products Formed

  • Oxidation products may include thiazole derivatives with modified functional groups.

  • Reduction products often feature amine or alcohol functionalities.

  • Substitution reactions yield various phenylamino or thiazole-derivative compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide exhibit significant anticancer properties. These compounds are believed to work through the inhibition of specific kinases involved in cell proliferation and apoptosis:

  • Mechanism of Action : The compound selectively inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
  • Case Studies : In preclinical studies, derivatives have shown efficacy against various cancer types, including breast and lung cancers, highlighting their potential as novel chemotherapeutic agents .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects:

  • Potential Uses : It may be useful in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
  • Research Findings : Studies suggest that thiazole derivatives can enhance cognitive function and protect against neurotoxicity, making them candidates for further exploration in conditions like Alzheimer's disease .

Clinical Relevance and Future Directions

The ongoing research into This compound suggests it holds promise for future clinical applications. The following areas warrant further investigation:

  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
  • Formulation Development : Research into suitable delivery mechanisms (e.g., nanoparticles) may improve bioavailability and reduce side effects.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. For example, its binding to an enzyme's active site may inhibit the enzyme's activity, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • The trifluoromethoxy variant (CAS 1040651-04-4 ) may offer enhanced metabolic stability.
  • Piperidine vs. Ester Groups : The ethyl ester in increases molecular weight (407.9 vs. 287.36) and lipophilicity, likely affecting membrane permeability. The carboxamide in the target compound improves hydrogen-bonding, critical for interactions with enzymes or receptors.

Physicochemical Properties

  • Solubility : The carboxamide group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ).

Biological Activity

The compound 1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide is a thiazole-based derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperidine ring : Often associated with neuroactive properties.
  • Phenylamino group : Contributes to the compound's interaction with biological targets.

Research indicates that compounds featuring thiazole rings exhibit various mechanisms of action, including:

  • Inhibition of protein kinases : Some thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antitumor activity : Thiazole-containing compounds often demonstrate cytotoxic effects against cancer cell lines, with structure-activity relationship (SAR) studies revealing that specific substitutions can enhance potency .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description Reference
AntitumorExhibits significant cytotoxicity against various cancer cell lines.
AntimicrobialPotential activity against bacterial and fungal pathogens.
AnticonvulsantSome thiazole derivatives show promise in reducing seizure activity.
AnthelminticDemonstrated efficacy in inhibiting helminth growth in model organisms.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effect on several cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The presence of electron-donating groups was identified as a critical factor for enhancing cytotoxicity .
  • Antimicrobial Properties : In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The thiazole ring's electron-withdrawing characteristics were linked to this activity .
  • Anticonvulsant Effects : In a model using the nematode Caenorhabditis elegans, the compound was tested for anticonvulsant properties. Results indicated a significant reduction in seizure-like behavior, warranting further investigation into its mechanism .

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